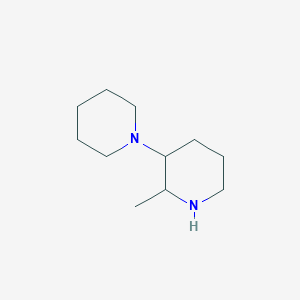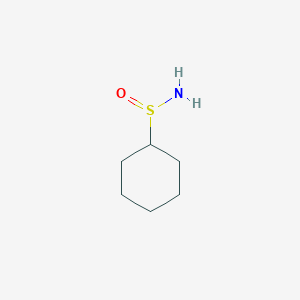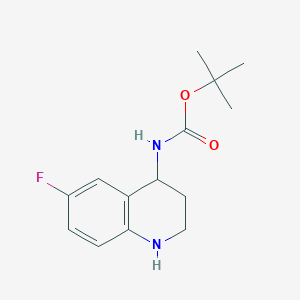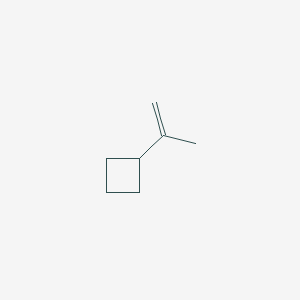
(Prop-1-en-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-1-en-2-yl)cyclobutane is an organic compound with the molecular formula C7H12 It consists of a cyclobutane ring substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (Prop-1-en-2-yl)cyclobutane involves the [2+2] cycloaddition reaction. This reaction typically requires the use of alkenes and a suitable catalyst under controlled conditions. For instance, the reaction between an alkene and an allene can produce cyclobutane derivatives through photochemical or thermal activation .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(Prop-1-en-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming cyclobutyl derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated cyclobutane compounds.
Scientific Research Applications
(Prop-1-en-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Prop-1-en-2-yl)cyclobutane involves its ability to participate in various chemical reactions due to the presence of the cyclobutane ring and the prop-1-en-2-yl group. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutene: A cyclobutane derivative with a double bond.
Cyclopropane: A three-membered ring compound with similar reactivity.
Uniqueness
(Prop-1-en-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a prop-1-en-2-yl group.
Properties
IUPAC Name |
prop-1-en-2-ylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h7H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTKMUJLWMHNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol](/img/structure/B15253198.png)
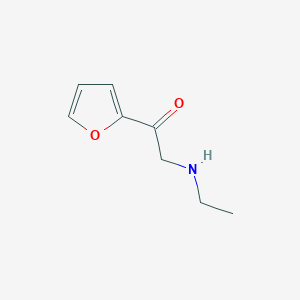

![5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B15253221.png)
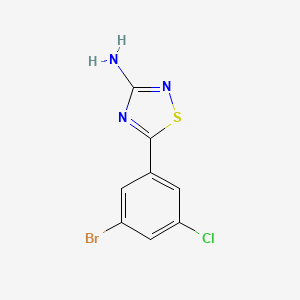
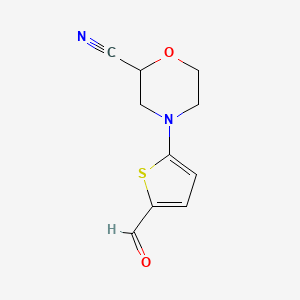
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B15253250.png)
![4-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B15253257.png)
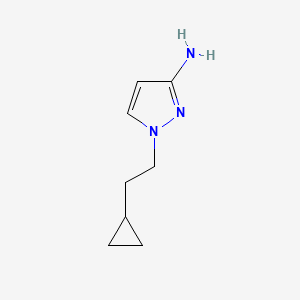
![1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one](/img/structure/B15253263.png)
